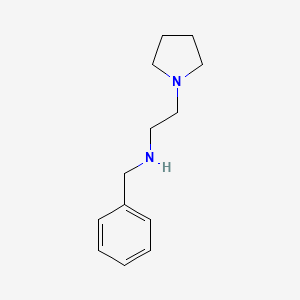

N-benzyl-2-(1-pyrrolidinyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65875-38-9 |

|---|---|

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-benzyl-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C13H20N2/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15/h1-3,6-7,14H,4-5,8-12H2 |

InChI Key |

OTNSRGGZKMDZHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Substitution on the Benzyl Ring:

The nature and position of substituents on the aromatic ring of the benzyl (B1604629) group can significantly influence binding affinity and selectivity. nih.govnih.gov

Electronic Effects: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, which may affect interactions with the target protein.

Steric Effects: The size and shape of the substituents can influence how the molecule fits into a binding pocket. Bulky substituents may either enhance or hinder binding depending on the topology of the receptor.

Hydrophobicity: Modifying the hydrophobicity of the benzyl ring can impact membrane permeability and binding to hydrophobic pockets in the target. nih.gov

Modification of the Pyrrolidine Ring:

Ring Substitution: Introducing substituents on the pyrrolidine (B122466) ring can provide additional points of interaction with the target and can also influence the pKa of the pyrrolidinyl nitrogen.

Stereochemistry: As discussed in the previous section, the stereochemistry at the 2-position and any other chiral centers is often a critical determinant of activity. nih.gov

Alterations of the Ethylamine Linker:

The ethylamine (B1201723) linker connects the pyrrolidine (B122466) and benzylamine (B48309) moieties and its length and flexibility can be important for optimal positioning of these groups within the binding site.

Linker Length: Varying the length of the alkyl chain can help to probe the distance between the binding sub-pockets for the pyrrolidine and benzyl (B1604629) groups.

Conformational Rigidity: Introducing conformational constraints, such as double bonds or incorporating the linker into a ring system, can lock the molecule into a more active conformation and potentially increase potency and selectivity.

The following table outlines some general principles for SAR studies based on related compound classes.

| Molecular Moiety | Modification Strategy | Potential Impact |

| Benzyl Ring | Substitution with various functional groups (halogens, alkyl, alkoxy, nitro, etc.) at different positions (ortho, meta, para). | Alteration of electronic properties, steric hindrance, hydrophobicity, and binding interactions. nih.govnih.gov |

| Pyrrolidine Ring | Introduction of substituents, variation of stereochemistry. | Modulation of scaffold orientation, introduction of new interaction points, influence on pKa. researchgate.net |

| Ethylamine Linker | Variation of chain length, introduction of rigidity. | Optimization of the distance and relative orientation of the binding moieties. |

Systematic exploration of these chemical design principles through the synthesis and biological evaluation of a library of analogs would provide a comprehensive understanding of the structure-activity landscape for N-benzyl-2-(1-pyrrolidinyl)ethanamine and guide the development of new and improved compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the properties of a molecule. However, specific peer-reviewed data for N-benzyl-2-(1-pyrrolidinyl)ethanamine concerning its electronic structure, conformational landscape, reaction pathways, or molecular reactivity descriptors is not publicly available. General principles of computational chemistry suggest that such studies would involve methods like Density Functional Theory (DFT) to model these properties. For related N-substituted pyrrolidine (B122466) derivatives, conformational studies have been performed to understand their dynamic behavior and compare computed NMR chemical shifts with experimental data.

Molecular Modeling and Simulation

Molecular modeling is often employed to understand how a molecule interacts with biological systems. For compounds related to this compound, such as certain N-benzylpiperidinol derivatives, molecular docking and X-ray crystallography have been used to investigate their binding to specific protein targets like USP7.

Spectroscopic and Advanced Chemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, allowing for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and their relationships. The spectrum for N-benzyl-2-(1-pyrrolidinyl)ethanamine is expected to show distinct signals for the protons on the benzyl (B1604629) group, the ethylenediamine (B42938) linker, and the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the local electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Based on the analysis of analogous structures, the predicted ¹H NMR spectral data in a solvent like deuterochloroform (CDCl₃) are summarized below. The aromatic protons of the benzyl group are expected to appear in the downfield region (7.20-7.40 ppm). The benzylic protons, being adjacent to both the phenyl ring and a nitrogen atom, would likely appear as a singlet around 3.80 ppm. The protons of the ethyl linker and the pyrrolidine ring are expected in the more shielded, upfield region.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (Ar-CH₂) | ~3.80 | Singlet | 2H |

| Ethyl (-NH-CH₂) | ~2.80 | Triplet | 2H |

| Ethyl (-CH₂-N<) | ~2.70 | Triplet | 2H |

| Pyrrolidine (-N-CH₂) | ~2.60 | Multiplet | 4H |

Note: Data are predicted based on chemical shift principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, separate signals are expected for the carbons of the phenyl ring, the benzylic carbon, the two ethyl carbons, and the two types of carbons in the pyrrolidine ring.

The aromatic carbons typically resonate between 127 and 140 ppm. The benzylic carbon (Ar-CH₂) is expected around 54 ppm, while the aliphatic carbons of the ethyl chain and pyrrolidine ring would appear further upfield, generally between 23 and 58 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (Quaternary, C-ipso) | ~139 |

| Phenyl (CH, C-ortho, C-meta) | ~128 |

| Phenyl (CH, C-para) | ~127 |

| Benzylic (Ar-CH₂) | ~54 |

| Ethyl (-NH-CH₂) | ~48 |

| Ethyl (-CH₂-N<) | ~58 |

| Pyrrolidine (-N-CH₂) | ~54 |

Note: Data are predicted based on chemical shift principles and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons of the ethyl linker (-NH-CH₂ -CH₂ -N<). It would also reveal the coupling network within the pyrrolidine ring, showing correlations between the α-protons (-N-CH₂) and the β-protons (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two to three bonds. This is a powerful tool for connecting different fragments of the molecule. Key expected correlations would include the benzylic protons (Ar-CH₂) showing correlations to the aromatic carbons and the adjacent ethyl carbon, thereby connecting the benzyl group to the ethylenediamine linker. Protons on the ethyl linker would also be expected to show correlations to the α-carbons of the pyrrolidine ring, confirming the complete connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide valuable information about the three-dimensional structure and preferred conformation of the molecule in solution.

While solution-state NMR provides information about a molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) analyzes the compound in its crystalline, solid form. The spectra obtained from ssNMR typically feature broader signals than those from solution-state NMR. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple different crystal forms. Each polymorph would yield a distinct ssNMR spectrum, making it a powerful tool for characterizing and differentiating crystalline phases and for quality control in manufacturing processes. Without experimental data, specific polymorphs of this compound cannot be discussed.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺·), corresponding to the intact molecule's mass, and a series of fragment ion peaks.

For this compound (Molecular Weight: 204.31 g/mol ), the EI-MS spectrum is expected to be dominated by fragmentation pathways characteristic of benzylamines and N-alkylpyrrolidines. The most characteristic and often most intense peak for N-benzyl compounds is due to the cleavage of the benzylic C-N bond, which forms the highly stable benzyl cation (or its rearranged tropylium (B1234903) ion isomer, C₇H₇⁺) at m/z 91. Another significant fragmentation pathway involves cleavage alpha to the pyrrolidine nitrogen, leading to the formation of the N-methylenepyrrolidinium ion (C₅H₁₀N⁺) at m/z 84.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₃H₂₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₈H₁₇N₂]⁺ | Loss of benzyl radical (·C₇H₇) |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 84 | [C₅H₁₀N]⁺ | N-methylenepyrrolidinium ion |

Note: Data are predicted based on established fragmentation patterns of similar chemical structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific experimental ESI-MS data for this compound has been found. In principle, as a molecule with two basic nitrogen atoms (one in the pyrrolidine ring and one in the ethylamine (B1201723) chain), it would be expected to ionize readily in positive ion mode ESI-MS, likely forming a protonated molecule [M+H]⁺ with a theoretical m/z of approximately 205.17.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Specific HRMS data for this compound is not available in the searched literature. HRMS analysis would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For the protonated molecule [C₁₃H₂₁N₂]⁺, the theoretical exact mass would be calculated and compared to the measured value to confirm the formula.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Pathways

No published MS/MS or CID fragmentation data for this compound was located. A theoretical analysis would predict fragmentation pathways based on the structure. For N-benzyl amines and pyrrolidine-containing compounds, common fragmentation pathways involve:

Formation of the tropylium ion: Cleavage of the C-C bond beta to the benzylamine (B48309) nitrogen could lead to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91.

Cleavage of the pyrrolidine ring: The pyrrolidine ring could undergo alpha-cleavage, leading to the formation of an iminium ion. A common fragment for N-substituted pyrrolidines is often observed at m/z 70 or m/z 84 depending on the specific fragmentation route.

Loss of the pyrrolidinoethyl group: Cleavage of the bond between the benzyl group and the nitrogen atom could also occur.

Without experimental data, these pathways remain predictive.

Electron Activated Dissociation (EAD) for Complementary Structural Information

There is no available EAD data for this compound. EAD is a newer fragmentation technique that can provide complementary information to CID, especially for compounds where CID yields limited fragmentation. nih.gov It could potentially offer different fragmentation patterns, helping to further elucidate the structure.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

While the analytical characterization of structurally related compounds, such as pyrrolidinyl-containing new psychoactive substances, has been reported using techniques like GC-MS and LC-MS/MS, specific data for this compound is not present in the reviewed literature. nih.govnih.gov These methods would be suitable for its separation and identification in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound was found. A predicted IR spectrum would show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

N-H stretching: If the secondary amine is not protonated, a weak to medium N-H stretching band would be expected in the region of 3300-3500 cm⁻¹.

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

No crystal structure data for this compound is available in the public crystallographic databases. This technique would provide definitive information on the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from potential impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a basic compound like this compound, a reversed-phase (RP) HPLC method would typically be employed.

In a hypothetical RP-HPLC/UPLC analysis, a C18 or C8 column would be a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. An acidic pH would ensure the amine is protonated, which generally leads to better peak shape and retention on reversed-phase columns. UPLC, which uses smaller particle sizes in the column (typically <2 µm), would offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

Hypothetical HPLC/UPLC Parameters:

| Parameter | Typical Condition |

|---|---|

| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.7-5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from low to high %B |

| Flow Rate | 0.2-1.0 mL/min |

| Detection | UV at ~254 nm (due to the benzyl group) or Mass Spectrometry (MS) |

| Column Temp. | 25-40 °C |

This table represents typical starting conditions for a compound of this class, not experimentally verified data for this compound.

Gas Chromatography (GC)

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. This compound, with a molecular weight of 204.31 g/mol , is sufficiently volatile for GC analysis. chemicalbook.com The technique separates compounds based on their boiling points and interactions with the stationary phase coated on the inside of a capillary column.

A common approach would involve using a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The sample, dissolved in a volatile organic solvent, would be injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas like helium or nitrogen. A flame ionization detector (FID), which is sensitive to organic compounds, or a mass spectrometer (MS) for definitive identification, would be used for detection. For amines, peak tailing can sometimes be an issue due to interaction with active sites in the column or inlet; derivatization or the use of specially deactivated columns can mitigate this.

Hypothetical GC Parameters:

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m length, 0.25 mm i.d., 0.25 µm film |

| Carrier Gas | Helium at a constant flow rate of ~1 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | Start at 100°C, ramp at 10-20°C/min to 280°C, hold for several minutes |

| Detector | FID or MS |

| Detector Temp. | 280-300 °C |

This table represents typical starting conditions for a compound of this class, not experimentally verified data for this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, chiral chromatography is essential for separating its enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a sample. This is typically accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose (B160209) with carbamate (B1207046) derivatives) are widely used and effective for a broad range of chiral compounds, including amines. mdpi.com The analysis would likely be performed using HPLC in either normal-phase (e.g., hexane/isopropanol mobile phase), polar organic, or reversed-phase modes, depending on the specific CSP and the compound's properties.

Hypothetical Chiral HPLC Parameters:

| Parameter | Typical Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD, Chiralpak® AD) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 0.5-1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

This table represents typical starting conditions for separating chiral amines, not experimentally verified data for this compound.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox (reduction-oxidation) properties of a compound. CV measures the current that develops in an electrochemical cell as the voltage is varied. This technique can provide information on the oxidation and reduction potentials of a molecule.

For an N-benzyl amine, the nitrogen atom and the aromatic ring are potential sites for oxidation. A CV experiment would involve dissolving this compound in a suitable solvent containing a supporting electrolyte (to ensure conductivity) and scanning the potential at a working electrode (e.g., glassy carbon, platinum). The resulting voltammogram would show peaks corresponding to oxidation or reduction events. Studies on other benzylamines have shown that they can undergo a single-electron oxidation at the anode to form a nitrogen radical cation. nih.govrsc.org The potential at which this occurs provides insight into the compound's susceptibility to oxidation. The process may be reversible or irreversible, which can also be determined from the voltammogram.

Hypothetical Cyclic Voltammetry Parameters:

| Parameter | Typical Condition |

|---|---|

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum wire |

| Solvent | Acetonitrile or Dichloromethane |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or similar |

| Analyte Conc. | 1-10 mM |

| Scan Rate | 50-200 mV/s |

This table represents typical experimental conditions for electrochemical studies of organic molecules, not experimentally verified data for this compound.

Derivatization, Analog Development, and Chemical Probe Design

Synthesis of Structurally Modified Analogues

The synthesis of analogues of N-benzyl-2-(1-pyrrolidinyl)ethanamine has been approached by systematically modifying its three core components: the pyrrolidine (B122466) ring, the benzyl (B1604629) moiety, and the nitrogen atoms.

The pyrrolidine ring is a common starting point for structural modification. The chiral nature of L-proline makes it a valuable precursor for synthesizing derivatives with specific stereochemistry. researchgate.net A common strategy involves functionalization at the C-2 position of the pyrrolidine ring. For instance, N-benzyl-l-proline can be used as a starting material to introduce new functional groups. researchgate.net

One documented approach involves the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.netnortheastern.edu This process begins with the conversion of N-benzyl-l-proline into its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. The hydrazide then undergoes cyclization with various aromatic acids to yield the final 1,3,4-oxadiazole (B1194373) derivatives, effectively attaching a new heterocyclic system to the C-2 position of the original pyrrolidine ring. researchgate.net Another synthetic route starts with 2-pyrrolidone, which is first benzylated to form N-benzyl-2-pyrrolidone. This intermediate is then treated with a lower alkyl sulfate, an alkaline alcoholate, and nitromethane (B149229) to produce N-benzyl-2-nitromethylene-pyrrolidine, which can be subsequently reduced. google.com

Altering the electronic properties of the benzyl group through substitution on the phenyl ring is a key strategy for developing analogues. The synthesis of these derivatives often involves using appropriately substituted benzyl halides in the initial N-alkylation step. For example, in the synthesis of related N-benzyl nitrone and triazole compounds, various substituted benzyl groups have been incorporated to study their effects on the molecule's activity. researchgate.netnih.govmdpi.com

Studies on structurally related compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives and carbazole-triazole hybrids, have demonstrated the impact of these substitutions. nih.govnih.gov Structure-activity relationship (SAR) studies on these related classes of compounds revealed that the introduction of small electron-donating groups (like methyl or methoxy) or small halogen atoms (like fluorine) at the ortho or meta positions of the benzyl ring can enhance or maintain desired activities. nih.gov This modular approach allows for the fine-tuning of a molecule's properties by independently varying the substituents on the benzyl ring. www.gov.uk

Table 1: Examples of Substitutions on the Benzyl Moiety in Related Compound Classes Data synthesized from studies on related N-benzyl derivatives.

| Compound Class | Substituent | Position on Benzyl Ring | Observed Effect | Reference |

| N-Benzyl-triazolyl-ethanimine Oxides | 4-fluoro | para | High interaction with DPPH radical | mdpi.com |

| N-Benzyl-triazolyl-ethanimine Oxides | 2,4-difluoro | ortho, para | Potent lipoxygenase inhibitor | nih.govmdpi.com |

| N-Benzyl-triazolyl-ethanimine Oxides | 4-fluoro-3-methyl | meta, para | Potent inhibitor of lipid peroxidation | mdpi.com |

| Carbazole-Triazole Hybrids | 2-methyl | ortho | Most active anti-AChE compound in series | nih.gov |

| Carbazole-Triazole Hybrids | 3-methoxy | meta | Significant anti-AChE activity | nih.gov |

| Carbazole-Triazole Hybrids | 2-fluoro | ortho | Significant anti-AChE activity | nih.gov |

The two nitrogen atoms within the this compound structure—the tertiary amine of the pyrrolidine ring and the secondary amine of the ethylamine (B1201723) chain—are crucial sites for modification. The pyrrolidine nitrogen is typically benzylated to form the core structure. Further substitutions on this nitrogen or modifications to the N-benzyl group itself can influence the molecule's steric and electronic profile.

In related synthetic opioid classes like the 2-benzyl benzimidazoles (nitazenes), the ethylamine sidechain is a key area for modification. www.gov.uk Analogously, the diethylamino moiety in these compounds can be varied, suggesting that the pyrrolidinyl group in this compound could be replaced with other cyclic or acyclic amines to explore the chemical consequences. Such modifications directly impact the basicity and lipophilicity of the molecule, which are critical determinants of its chemical behavior.

Creation of Functionalized Derivatives for Specific Chemical Applications (e.g., Nitrones, Triazoles)

Functionalized derivatives of the N-benzyl scaffold have been synthesized to explore specific chemical applications, such as antioxidant and anti-inflammatory activities. researchgate.netnih.gov These efforts have led to the creation of novel nitrones and triazoles.

For example, a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) were synthesized and evaluated for their antioxidant properties. researchgate.netnih.govmdpi.com The synthesis involved the reaction of N-benzylhydroxylamine hydrochloride with precursor aldehydes. researchgate.net These nitrone derivatives, particularly those with fluorinated phenyl motifs on the triazole ring, showed significant antioxidant activity in various in vitro assays, including interaction with the stable DPPH radical and inhibition of lipid peroxidation. nih.govmdpi.com

Similarly, 1,2,3-triazole moieties have been incorporated into related N-benzyl structures. The synthesis of N-benzyl-1,2,3-triazole derivatives can be achieved through "click chemistry," a one-pot, three-component reaction involving a propargylated precursor, sodium azide, and a suitable benzyl halide. nih.gov This efficient synthetic method allows for the creation of a diverse library of compounds with potential applications based on the well-established chemical properties of the triazole ring. nih.gov

Development of Chemical Probes for Research Applications

The N-benzyl-pyrrolidine framework is a suitable scaffold for the development of chemical probes, such as radioligands, which are essential tools for in vitro research.

Radiolabeled analogues are designed to bind to specific biological targets, allowing for their quantification and characterization in vitro. A key strategy in designing such probes is the introduction of a radionuclide, such as Iodine-125 (¹²⁵I), into the molecular structure without significantly compromising its binding affinity for the target.

An example of this approach is the development of cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide ([¹²⁵I]IYM), an analogue designed as a potential radioligand for dopamine (B1211576) D2 receptors. nih.gov The synthesis involved introducing an iodine atom onto the benzoyl moiety of a precursor molecule. nih.gov The subsequent radiolabeling with ¹²⁵I was achieved through a halogen exchange reaction, followed by purification using high-performance liquid chromatography (HPLC). nih.gov In vitro competitive binding studies using rat striatal synaptosomal membranes confirmed that the synthesized compound had a high affinity for its target, demonstrating its potential as a valuable research tool for in vitro receptor mapping studies. nih.gov

Fluorescent or Spin-Labeled Derivatives for Spectroscopic Investigations

The study of the molecular interactions and dynamic behavior of this compound and its analogs can be significantly enhanced through the use of spectroscopic techniques coupled with molecular labeling. While specific fluorescent or spin-labeled derivatives of this compound are not extensively documented in publicly available literature, the principles for their design and application are well-established in medicinal chemistry and chemical biology.

Fluorescent Labeling:

Fluorescent labeling involves the covalent attachment of a fluorophore to a molecule of interest. This would enable the investigation of the compound's localization, transport, and binding interactions within biological systems using techniques like fluorescence microscopy and spectroscopy. The design of a fluorescent derivative of this compound would involve the strategic incorporation of a fluorescent tag. The choice of fluorophore and the point of attachment would be critical to ensure that the biological activity of the parent molecule is not significantly perturbed. Common fluorophores that could be considered include fluorescein, rhodamine, or coumarin (B35378) derivatives, which can be attached via a linker to either the benzyl or pyrrolidine ring, or the ethylamine side chain, provided a suitable functional group for conjugation is introduced.

Spin-Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy:

Site-directed spin labeling (SDSL) is a powerful technique that provides information on the structure, dynamics, and conformational changes of molecules. mdpi.com This method involves the introduction of a stable paramagnetic probe, typically a nitroxide radical, at a specific site in the molecule. nih.govuni-osnabrueck.de The subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy can reveal details about the local environment of the spin label, its mobility, and distances to other paramagnetic centers. nih.govnih.gov

For this compound, a spin-labeled derivative could be synthesized by incorporating a nitroxide moiety, such as a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a PROXYL (2,2,5,5-tetramethylpyrrolidine-1-oxyl) derivative. mdpi.com The spin label could be attached to the molecule through a reactive functional group, which would require chemical modification of the parent compound. The resulting spin-labeled compound would allow for detailed spectroscopic investigations of its interactions with biological targets. For instance, changes in the EPR spectrum upon binding to a receptor could provide insights into the binding mode and conformational changes in both the ligand and the receptor. uni-osnabrueck.de

While the synthesis of such derivatives of this compound has not been specifically reported, the methodologies for spin-labeling are well-developed for a wide range of molecules, including nucleic acids and proteins. nih.govsemanticscholar.org The primary challenge lies in the synthetic route to incorporate the label without compromising the compound's intrinsic activity and to ensure the stability of the radical under physiological conditions.

Stereochemical Control in Derivative Synthesis

The stereochemistry of this compound and its derivatives can play a crucial role in their biological activity. The pyrrolidine ring contains at least one stereocenter at the 2-position, and additional stereocenters can be introduced through modification. Therefore, the ability to control the stereochemistry during the synthesis of its derivatives is of significant importance for developing compounds with desired pharmacological profiles.

Several stereoselective synthesis methods have been developed for pyrrolidine derivatives, which can be adapted for the synthesis of chiral analogs of this compound. mdpi.com These methods can be broadly categorized into two main approaches: the use of a chiral starting material (chiral pool synthesis) or the use of a chiral catalyst or auxiliary to induce stereoselectivity in an achiral starting material.

Chiral Pool Synthesis:

A common strategy involves starting from a readily available chiral precursor that already contains the desired stereochemistry of the pyrrolidine ring. L-proline, a naturally occurring amino acid, is a frequent choice as a chiral starting material for the synthesis of various 2-substituted pyrrolidine derivatives. northeastern.edu For example, a synthetic route could involve the reduction of the carboxylic acid of N-protected L-proline to the corresponding alcohol, followed by conversion to a leaving group and subsequent displacement with an appropriate amine to introduce the ethanamine side chain. The N-benzyl group can be introduced at a suitable stage of the synthesis.

Asymmetric Catalysis:

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral pyrrolidines from achiral precursors. For instance, the enantiospecific synthesis of N-benzyl-2-alkylpyrrolidines has been achieved with high enantiomeric excess using chiral organoborane reagents. researchgate.net Another approach involves the use of chiral phase transfer catalysts to control the stereochemistry during the formation of the pyrrolidine ring or its substituents.

An improved synthesis of chiral pyrrolidine inhibitors for neuronal nitric oxide synthase highlights the importance of protecting group strategy in multi-step syntheses to maintain stereochemical integrity and allow for versatile structure-activity relationship studies. nih.gov

The table below summarizes some approaches for the stereoselective synthesis of chiral pyrrolidine derivatives, which could be applicable to the synthesis of this compound analogs.

| Synthetic Approach | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like L-proline. | Inherits the stereochemistry from the starting material. Often requires multiple synthetic steps. |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., organoboranes, phase transfer catalysts) to induce stereoselectivity. | Can provide high enantiomeric excess from achiral precursors. Catalyst selection is crucial. |

| Protecting Group Strategy | Careful selection of protecting groups to avoid racemization and allow for regioselective modifications. | Essential for multi-step syntheses of complex chiral molecules. |

Chemical Design Principles Guiding Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and are crucial for the rational design of more potent and selective analogs. For this compound, SAR studies would involve systematically modifying different parts of the molecule—the benzyl group, the pyrrolidine ring, and the ethylamine linker—and evaluating the impact of these changes on its biological activity.

Based on studies of related N-benzyl and pyrrolidine-containing compounds, several key chemical design principles can guide the SAR studies of this compound derivatives. nih.govresearchgate.netnih.gov

Applications in Advanced Chemical Research and Materials Science

Role as Ligands in Coordination Chemistry

The presence of multiple nitrogen atoms makes N-benzyl-2-(1-pyrrolidinyl)ethanamine and its analogues effective ligands for a wide range of metal ions. By modifying the core structure, particularly through the introduction of phosphorus donor atoms, highly efficient chelating ligands can be developed for use in catalysis and materials science.

The development of ligands that contain both a "hard" nitrogen donor and a "soft" phosphorus donor allows for fine-tuning the electronic and steric properties of metal complexes. researchgate.net Derivatives of N-benzyl amines are valuable precursors for such N,P-chelating ligands. A common synthetic route is the Mannich reaction. For instance, N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine, an effective N,P-bidentate ligand, was synthesized from the reaction of N-benzylpyridin-2-amine with diphenylphosphine (B32561) (Ph₂PH) and paraformaldehyde ((HCHO)n) in an acidic medium. nih.gov This method demonstrates a reliable strategy for incorporating a phosphanylmethyl group onto a benzylamine (B48309) scaffold, creating a flexible yet stable chelating arm. nih.gov

Similarly, N-pyrrolylphosphino-N'-arylaldimine ligands, which also feature a P,N-chelate system, have been prepared from corresponding pyrrolylaldimines. researchgate.net These syntheses highlight the modularity in design, where different aromatic and phosphine (B1218219) groups can be introduced to tailor the ligand's properties for specific applications in coordination chemistry and catalysis. researchgate.netnih.gov

N-benzyl-containing ligands readily form stable complexes with various transition metals. For example, N-benzylethylenediamine derivatives have been used to synthesize a series of nine new platinum(II) complexes, which are analogues of cisplatin (B142131) and carboplatin. researchgate.net These complexes were fully characterized using techniques such as ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy, confirming the coordination of the N-benzyl diamine ligand to the platinum center. researchgate.net

In another example, the N,P-chelating ligand N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine reacts with a platinum precursor, Pt(COD)MeCl, to form the mononuclear complex [Pt(CH₃)Cl(C₂₅H₂₃N₂P)]. nih.govnih.gov In this complex, the ligand acts as a bidentate chelate, with the pyridyl nitrogen and the phosphine phosphorus atoms binding to the Pt(II) ion to create a six-membered metallocycle. nih.govnih.gov The platinum atom adopts a square-planar geometry. nih.govnih.gov X-ray crystallography has been instrumental in elucidating the solid-state structures of these metal complexes, confirming the chelating nature of the ligands. researchgate.netnih.gov The versatility of these ligands is further demonstrated by their ability to form complexes with a range of d-block metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), as shown with N-benzyl-N-nitrosohydroxylamine derivatives. researchgate.net

Table 1: Crystallographic Data for [Pt(CH₃)Cl(C₂₅H₂₃N₂P)]

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₂₃ClN₂PPt |

| Formula Weight | 628.00 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.538 (3) |

| b (Å) | 10.770 (3) |

| c (Å) | 13.125 (4) |

| α (°) | 98.367 (4) |

| β (°) | 106.256 (4) |

| γ (°) | 107.266 (5) |

| Volume (ų) | 1197.0 (6) |

Catalytic Applications in Organic Synthesis

The unique structural features of this compound derivatives, particularly their chirality and ability to coordinate with metals, make them valuable in catalytic organic synthesis. They are employed in both asymmetric organocatalysis and metal-based catalysis.

The pyrrolidine (B122466) moiety is a well-established scaffold for organocatalysts, famously demonstrated by the use of proline and its derivatives in asymmetric reactions. mdpi.com These catalysts typically operate via enamine or iminium ion intermediates. The pyrrolidine ring provides a rigid chiral environment that effectively controls the stereochemical outcome of reactions.

Aldol (B89426) and Mannich Reactions: Pyrrolidine-based catalysts are highly effective in promoting direct asymmetric aldol and Mannich reactions. mdpi.comrsc.org For instance, L-proline has been shown to cooperatively promote the Mannich reaction of 2-ethoxypyrrolidines with various ketones to produce 2-(acylmethylene)pyrrolidine derivatives, which serve as precursors for pyrrolidine alkaloids. rsc.org The N-benzyl group can be used to modify the steric and electronic properties of the catalyst, influencing its activity and selectivity.

Hydrogenation: The N-benzyl group plays a significant role in hydrogenation reactions. In some contexts, it is a key part of the ligand in a metal catalyst complex. In others, it functions as a protecting group that can be removed under specific hydrogenation conditions, a process known as debenzylation. researchgate.net For example, palladium-catalyzed hydrogenation is a common method for cleaving N-benzyl groups in the final steps of synthesizing complex molecules, such as neuronal nitric oxide synthase inhibitors derived from 2-aminopyridinomethylpyrrolidines. researchgate.netnih.gov Additionally, studies on the hydrogenation of N-benzyl nicotinamide, a mimic of the coenzyme NAD+, have shown that the N-benzyl group influences the adsorption of the molecule onto the catalyst surface, enhancing the reaction rate compared to its non-benzylated analogue. rsc.org

Metal complexes featuring ligands derived from N-benzyl amines have been investigated for their catalytic activity in olefin oligomerization and polymerization. The ligand structure, including the nature of the N-substituent, is crucial for determining the catalyst's performance, such as its activity and selectivity. mdpi.com

Nickel complexes bearing N,P-chelating N-pyrrolylphosphino-N'-arylaldimine ligands, when activated with ethylaluminum dichloride (EtAlCl₂), have been shown to catalyze the oligomerization of ethylene. researchgate.net These catalytic systems primarily yield butenes and hexenes with moderate activity. researchgate.net In contrast, related palladium complexes were found to be inactive for this transformation. researchgate.net This highlights the critical role of the central metal ion in the catalytic cycle. Research on other nickel-based catalysts has shown that modifying N-substituents, such as replacing a methyl group with a benzylidene group, can significantly impact catalytic activity, demonstrating the importance of the benzyl (B1604629) moiety in tuning the catalyst's properties. mdpi.com

Table 2: Ethylene Oligomerization with Nickel Complexes

| Catalyst Precursor | Activator | Product Selectivity | Activity |

|---|---|---|---|

| [NiBr₂(2-(mes-N=CH)C₄H₃N-P(iPr₂N))] | EtAlCl₂ | Butenes and Hexenes | Moderate |

| [PdCl₂(2-(aryl-N=CH)C₄H₃N-PR₂)] | EtAlCl₂ / MAO | Inactive | - |

Building Blocks for Complex Molecular Architectures

The this compound framework is a valuable building block for the synthesis of more complex and functionally diverse molecules. enamine.net Its constituent parts—the benzyl group, the pyrrolidine ring, and the ethylamine (B1201723) linker—can be independently modified, providing access to a wide range of molecular architectures. researchgate.netrsc.orgmdpi.comnih.gov

The pyrrolidine ring, often derived from proline, is a common starting point for creating complex heterocyclic systems. researchgate.netresearchgate.net For example, N-benzyl-l-proline has been used as a precursor to synthesize a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.net This involves converting the carboxylic acid of proline into a hydrazide, which is then cyclized to form the oxadiazole ring. researchgate.net

Furthermore, the N-benzyl amine fragment is incorporated into various pharmacologically active compounds. N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activities. nih.gov The N-benzyl group is also a key feature in a class of potent inhibitors of the USP1/UAF1 deubiquitinase complex, which are being explored as anticancer agents. nih.gov In these examples, the N-benzyl-pyrrolidine or related N-benzyl amine structures serve as the core scaffold upon which further chemical complexity and functionality are built. mdpi.comresearchgate.netnih.govnih.gov The versatility of this structural unit makes it a staple in medicinal chemistry and materials science for generating novel compounds with tailored properties. mdpi.com

Table 3: Examples of Complex Architectures from N-Benzyl-Pyrrolidine Building Blocks

| Building Block/Precursor | Resulting Molecular Architecture | Application/Significance |

|---|---|---|

| N-benzyl-l-proline | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines | Heterocyclic compounds with potential pharmacological activity. researchgate.net |

| N-benzylethylenediamine derivatives | Platinum(II) coordination complexes | Potential cytotoxic agents for cancer therapy. researchgate.net |

| N-benzyl amine derivatives | N-benzyl-2-phenylpyrimidin-4-amine derivatives | Potent inhibitors of USP1/UAF1 for anticancer applications. nih.gov |

| N-benzylhydroxylamine | N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Nitrones with antioxidant and anti-inflammatory properties. mdpi.com |

Potential Applications in Materials Science and Nanotechnology

While specific research on the application of this compound in materials science and nanotechnology is not extensively documented in publicly available literature, the structural motifs within the molecule—the pyrrolidine ring and the benzylamine group—are found in various compounds utilized in these fields. Based on the known functionalities of these components, potential areas of exploration for this compound and its derivatives can be hypothesized.

The pyrrolidine nucleus is a versatile scaffold that is integral to many functional materials. researchgate.netnih.gov Derivatives of pyrrolidinone, a related lactam of pyrrolidine, are employed as additives or intermediates in the creation of advanced polymers, specialized coatings, and novel composite materials. nbinno.com These compounds can influence the mechanical, thermal, and chemical resistance properties of the final products. nbinno.com The presence of the pyrrolidine ring in this compound suggests its potential as a building block or modifying agent for polymers and other materials.

Similarly, benzylamine and its derivatives have established roles in materials science. They can be used as precursors in the synthesis of various organic compounds and have been investigated for their utility in creating materials with specific properties. wikipedia.org For instance, certain benzylamine derivatives are used for the control of fungi and bacteria in industrial materials, indicating a potential application as a functional additive to impart antimicrobial properties to coatings or polymers. google.com

Given these precedents, this compound could potentially be explored for the following applications:

Polymer Chemistry: As a monomer or an additive to modify the properties of existing polymers, such as solubility, thermal stability, or surface characteristics.

Surface Modification: The amine functionality could be used to graft the molecule onto surfaces, altering their chemical and physical properties for applications in sensors or biocompatible materials.

Nanoparticle Synthesis: Amine-containing compounds can act as capping agents or stabilizers in the synthesis of metal nanoparticles, controlling their size, shape, and dispersibility.

It is important to underscore that these are prospective applications based on the chemical nature of the compound's constituent parts. Rigorous experimental research would be necessary to validate these potential uses and to understand the specific properties that this compound could confer upon advanced materials and nanostructures.

Use as Analytical Reference Standards in Chemical Research

In the field of chemical research, particularly in analytical chemistry and pharmacology, the use of well-characterized reference standards is fundamental to obtaining accurate and reproducible results. An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of that same substance in a sample.

For a compound like this compound, its potential use as an analytical reference standard would be relevant in several research contexts:

Synthesis Verification: In studies where this compound or its derivatives are synthesized, a certified reference standard would be crucial for confirming the identity and purity of the newly created compounds through techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Studies: If the compound were being investigated for its biological activity, a reference standard would be essential for identifying and quantifying its metabolites in biological matrices like blood, urine, or tissue samples.

Forensic and Toxicological Analysis: In the event that this compound or its analogues become relevant in forensic investigations, a certified reference standard would be indispensable for the unambiguous identification and quantification in forensic samples.

The process of certifying a compound as a reference standard involves extensive purification and characterization to establish its chemical identity and purity with a high degree of confidence. This typically includes detailed documentation of its physical and chemical properties.

While this compound is available commercially for research purposes, its status as a widely recognized or certified analytical reference standard is not clearly established in the scientific literature. For it to be formally adopted as such, a comprehensive analytical profile would need to be developed and made available to the research community.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C13H20N2 | 204.31 | Benzyl group, Pyrrolidine ring, Ethanamine linker |

| Benzylamine | C7H9N | 107.15 | Benzyl group, Primary amine |

| Pyrrolidine | C4H9N | 71.12 | Saturated five-membered nitrogen heterocycle |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The synthesis of N-benzyl-2-(1-pyrrolidinyl)ethanamine traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. The future of its synthesis is geared towards the adoption of green chemistry principles to enhance efficiency and environmental compatibility. Key areas of development include the use of renewable starting materials, solvent-free reaction conditions, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.orgwjpmr.com

Catalytic methods are at the forefront of this green revolution. The development of novel catalysts for the direct amination of alcohols or the reductive amination of aldehydes and ketones presents a promising avenue for a more atom-economical synthesis. walisongo.ac.id For instance, the direct synthesis from benzylamine (B48309) and a suitable pyrrolidine-containing precursor, catalyzed by a recyclable, heterogeneous catalyst, would represent a significant advancement.

| Green Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. rsc.org | Optimization of microwave parameters (temperature, pressure, time) for key reaction steps. |

| Catalytic Reductive Amination | High atom economy, reduced use of stoichiometric reagents, milder reaction conditions. | Development of novel, recyclable catalysts (e.g., supported metal nanoparticles). |

| Solvent-Free Reactions | Elimination of hazardous solvents, simplified purification processes. | Investigation of solid-state or melt-phase reactions. |

| Use of Bio-based Feedstocks | Reduced reliance on fossil fuels, increased sustainability. | Exploration of synthetic routes starting from bio-derived platform chemicals. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of molecules and synthetic routes. nih.gov For this compound, AI algorithms can be employed to design novel analogs with enhanced properties. crimsonpublishers.com By training on large datasets of chemical structures and their corresponding activities, ML models can predict the biological activity or material properties of new derivatives, guiding synthetic efforts towards the most promising candidates. semanticscholar.org

In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. researchgate.net These tools can consider factors such as reaction yield, cost of starting materials, and green chemistry metrics to suggest the most optimal route.

| AI/ML Application | Objective | Potential Impact |

| De Novo Drug Design | Generate novel derivatives of this compound with desired biological activities. crimsonpublishers.com | Accelerated discovery of new therapeutic agents. |

| QSAR Modeling | Predict the activity of untested analogs based on their chemical structure. researchgate.net | Prioritization of synthetic targets and reduction of unnecessary experiments. |

| Retrosynthetic Analysis | Propose efficient and sustainable synthetic routes. researchgate.net | Optimization of chemical synthesis and reduction of development time. |

| Reaction Optimization | Predict optimal reaction conditions (e.g., temperature, catalyst, solvent) for maximizing yield. | Improved efficiency and reproducibility of synthetic procedures. |

Exploration of Novel Catalytic Functions and Reactivity Profiles

The inherent structural features of this compound, particularly the presence of two distinct amine functionalities, suggest its potential as a ligand in catalysis. The pyrrolidine (B122466) nitrogen and the secondary amine in the ethylamine (B1201723) chain can coordinate to metal centers, potentially forming stable and catalytically active complexes. Future research could explore the use of this compound as a ligand in a variety of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Furthermore, a deeper understanding of the reactivity profile of this compound is crucial for its application. Studies on its oxidation, reduction, and functionalization at various positions on the benzyl (B1604629) and pyrrolidine rings will open up new avenues for the synthesis of complex molecules.

| Potential Catalytic Application | Metal Center | Target Reaction |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Synthesis of chiral alcohols and amines. |

| Cross-Coupling Reactions | Palladium, Copper | Formation of carbon-carbon and carbon-heteroatom bonds. |

| Polymerization | Zirconium, Titanium | Synthesis of specialty polymers with defined architectures. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate details of chemical reactions at the molecular level is fundamental to controlling their outcomes. Ultrafast spectroscopy techniques, operating on the femtosecond to picosecond timescale, offer a powerful tool to probe the transient intermediates and transition states that govern chemical transformations. For reactions involving this compound, such as its formation or its role in a catalytic cycle, ultrafast spectroscopy can provide unprecedented insights into the reaction mechanism. nih.gov

For example, time-resolved infrared or electronic spectroscopy could be used to track the dynamics of bond breaking and formation during a catalytic process where this compound acts as a ligand. This knowledge can then be used to design more efficient catalysts and to optimize reaction conditions.

Design of Next-Generation Chemical Scaffolds and Probes

The this compound core structure can serve as a versatile scaffold for the development of next-generation chemical probes and bioactive molecules. ethz.ch By systematically modifying the benzyl and pyrrolidine rings, as well as the ethylamine linker, libraries of compounds can be generated and screened for a wide range of biological activities.

The design of fluorescently labeled or biotinylated derivatives of this compound can provide valuable tools for chemical biology research. ethz.ch These chemical probes can be used to study the interactions of the parent molecule with biological targets, to visualize its subcellular localization, and to identify its protein binding partners.

| Scaffold Modification | Target Property | Potential Application |

| Substitution on the Benzyl Ring | Modulate electronic and steric properties. | Fine-tuning of biological activity and selectivity. |

| Functionalization of the Pyrrolidine Ring | Introduce new functional groups for further derivatization. | Development of bifunctional molecules and targeted drug delivery systems. |

| Variation of the Ethylamine Linker | Alter the distance and flexibility between the benzyl and pyrrolidinyl moieties. | Optimization of binding affinity to biological targets. |

Expansion into New Areas of Materials Chemistry

The unique structural and electronic properties of this compound make it an interesting candidate for applications in materials chemistry. Its ability to coordinate to metal ions suggests its potential use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, including gas storage, separation, and catalysis.

Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to the development of new functional materials with tailored properties. For example, polymers containing this unit may exhibit interesting thermal, mechanical, or optical properties, making them suitable for applications in electronics, coatings, and biomedical devices.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-benzyl-2-(1-pyrrolidinyl)ethanamine?

- Methodology : Reductive amination is a primary method, using benzaldehyde and 2-(pyrrolidin-1-yl)ethanamine under a hydrogen atmosphere with Pd/NiO catalysts (98% yield, confirmed by H NMR) . Alternative routes include nucleophilic substitution or coupling reactions with halogenated intermediates, requiring optimization of temperature (e.g., 20–25°C), solvent (e.g., CHCN), and purification via silica chromatography .

Q. How can researchers verify the structural integrity of synthesized this compound?

- Analytical Workflow :

- NMR Spectroscopy : H NMR peaks at δ 7.25–7.43 (benzyl aromatic protons) and δ 2.39–2.88 (pyrrolidine/ethylamine protons) confirm substituent positioning .

- Mass Spectrometry : HRMS (exact mass 226.1066) validates molecular formula (CHN) .

- IR Spectroscopy : Stretching bands at ~3300 cm (N–H) and ~1600 cm (C=C aromatic) .

Q. What are common impurities or byproducts during synthesis?

- Key Challenges :

- Over-alkylation : Occurs when excess benzyl halide reacts with secondary amines. Mitigated by stoichiometric control and stepwise addition .

- Residual Solvents : Traces of dichloromethane or acetonitrile detected via GC-MS. Remove via rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How do structural modifications of this compound influence receptor binding or enzyme inhibition?

- Structure-Activity Relationship (SAR) :

- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine (e.g., N-benzyl-2-(piperazin-1-yl)ethanamine) alters receptor selectivity (e.g., serotonin vs. dopamine receptors) .

- Benzyl Ring Functionalization : Adding electron-withdrawing groups (e.g., –NO, –Br) enhances binding to G-quadruplex DNA (e.g., in c-MYC inhibition studies) .

- Experimental Design : Use competitive radioligand assays or surface plasmon resonance (SPR) to quantify affinity shifts .

Q. What mechanisms explain contradictory biological activity data across studies?

- Case Study : Discrepancies in reported IC values for kinase inhibition may arise from:

- Solvent Effects : DMSO vs. aqueous buffers alter compound solubility and aggregation .

- Assay Conditions : pH-dependent protonation of the ethanamine group affects charge and membrane permeability .

- Resolution : Standardize assay protocols (e.g., pH 7.4 buffer, ≤1% DMSO) and validate with positive controls .

Q. How can computational modeling guide the design of this compound derivatives?

- Methods :

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., dopamine D2 receptor) to predict binding modes .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.